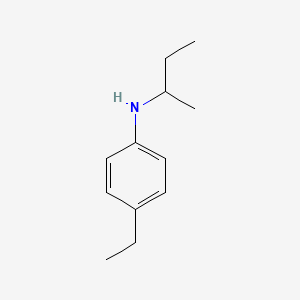

N-(Butan-2-yl)-4-ethylaniline

Description

N-(Butan-2-yl)-4-ethylaniline is an aromatic amine derivative characterized by a 4-ethyl-substituted benzene ring and a secondary amine group functionalized with a branched butan-2-yl (sec-butyl) alkyl chain.

For instance, N-methyl-4-ethylaniline is synthesized via formylation of 4-ethylaniline with ethyl formate, followed by LiAlH₄ reduction . By extension, substituting methyl with butan-2-yl groups would likely involve similar steps but with bulkier alkylating agents.

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

N-butan-2-yl-4-ethylaniline |

InChI |

InChI=1S/C12H19N/c1-4-10(3)13-12-8-6-11(5-2)7-9-12/h6-10,13H,4-5H2,1-3H3 |

InChI Key |

PRYQDAWNDVCHGI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Aromatic Nucleophilic Substitution: One common method to synthesize N-(Butan-2-yl)-4-ethylaniline involves the nucleophilic substitution of a suitable aniline derivative. For example, 4-ethylaniline can be reacted with butan-2-yl chloride in the presence of a base such as sodium hydroxide to yield the desired compound.

Reductive Amination: Another method involves the reductive amination of 4-ethylbenzaldehyde with butan-2-amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(Butan-2-yl)-4-ethylaniline can undergo oxidation reactions, typically forming corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Oxidation: Nitroso and nitro derivatives.

Reduction: Secondary amines.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry: N-(Butan-2-yl)-4-ethylaniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the development of new drugs or therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also explored for use in materials science and engineering.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-4-ethylaniline depends on its specific application. In pharmacological contexts, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved would require further experimental validation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to other N-alkyl-4-ethylanilines (Table 1), focusing on substituent size, polarity, and steric effects.

Table 1: Structural Comparison of N-Alkyl-4-ethylaniline Derivatives

*Data from a structurally related compound in .

- Steric Effects : The butan-2-yl group introduces significant steric hindrance compared to methyl or ethyl substituents. This may reduce reactivity in nucleophilic substitution or coupling reactions.

Physicochemical Properties

Solubility :

- N-Methyl-4-ethylaniline is sparingly soluble in water due to its compact hydrophobic group.

- This compound likely exhibits even lower aqueous solubility, favoring organic solvents like toluene or dichloromethane.

- The ether-containing N-(2-Butoxyethyl)-4-ethylaniline shows higher solubility in polar aprotic solvents due to its oxygen atom .

Boiling Points :

Longer/branched alkyl chains generally increase boiling points. For example, this compound is expected to have a higher boiling point (~250–270°C) than N-methyl-4-ethylaniline (~210–220°C), though experimental data are needed for confirmation.

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns in crystals are influenced by substituents. The 4-ethyl group on the benzene ring may engage in weak C–H···π interactions, while the amine group can act as a hydrogen bond donor. However, the bulky butan-2-yl substituent likely disrupts extensive hydrogen bonding networks, leading to less ordered crystalline structures compared to analogs with smaller N-alkyl groups .

Biological Activity

N-(Butan-2-yl)-4-ethylaniline is an organic compound with the molecular formula C₁₂H₁₉N and a molecular weight of approximately 177.29 g/mol. This compound is part of the aniline family, which includes various derivatives that have been extensively studied for their biological activities. The focus of this article is to explore the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and associated toxicity.

- Molecular Formula : C₁₂H₁₉N

- Molecular Weight : 177.29 g/mol

- CAS Number : Not specifically listed in the provided sources but can be referenced through chemical databases.

Biological Activity Overview

The biological activity of this compound can be assessed through various studies that examine its pharmacological effects, mechanisms of action, and potential therapeutic uses. This compound exhibits properties typical of many anilines, which include:

1. Antimicrobial Studies

A study published in PubChem explored the antimicrobial properties of various aniline derivatives, noting that modifications in the alkyl chain significantly influence their activity against Gram-positive and Gram-negative bacteria . While specific data on this compound was not available, its related compounds showed promising results.

2. Antioxidant Activity

Research examining the antioxidant potential of similar compounds indicated that certain substitutions on the aniline ring enhance radical scavenging activity . This suggests that this compound could exhibit similar properties, warranting further investigation.

3. Toxicity Assessments

Toxicological studies have highlighted the importance of evaluating the safety profile of anilines due to their potential carcinogenic effects . this compound should be subjected to comprehensive toxicity testing to determine its safety for human use.

Data Table: Summary of Biological Activities

| Activity Type | Evidence Level | Comments |

|---|---|---|

| Antimicrobial | Moderate | Similar compounds show effectiveness |

| Antioxidant | Moderate | Potential based on structural similarities |

| Pharmacological | Low | Limited specific data available |

| Toxicity | High | Requires further investigation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.